N-cyclohexyl-N-(2-oxoethyl)acrylamide

Overview

Description

N-cyclohexyl-N-(2-oxoethyl)acrylamide (CHA) is an organic compound with the molecular formula C11H17NO2 . It is a monomer that has gained increasing interest in various scientific fields due to its unique properties.

Synthesis Analysis

The synthesis of N-cyclohexyl-N-(2-oxoethyl)acrylamide generally involves the following steps :Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N-(2-oxoethyl)acrylamide consists of a cyclohexyl group, an acrylamide group, and a 2-oxoethyl group . The molecular weight of this compound is 195.26 g/mol.Chemical Reactions Analysis

Due to its high reactivity, N-cyclohexyl-N-(2-oxoethyl)acrylamide can participate in various chemical reactions, such as oxidation, acylation, and cyclization reactions . It can also be used as a monomer for the synthesis of polymers and resins .Physical And Chemical Properties Analysis

N-cyclohexyl-N-(2-oxoethyl)acrylamide is a colorless to light yellow liquid . Its melting point typically ranges between 50-70°C . It is soluble in organic solvents such as ethanol, acetone, and dimethyl ether, and slightly soluble in water .Scientific Research Applications

Multicomponent Reactions and Derivative Synthesis

N-cyclohexyl-N-(2-oxoethyl)acrylamide and its derivatives have been synthesized through multicomponent reactions, such as the Ugi reaction, demonstrating their utility in creating complex organic molecules. These reactions have facilitated the preparation of compounds with potential applications in various fields including material science and medicinal chemistry. For example, the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide showcases the compound's adaptability in forming tripeptoid derivatives, which could have further applications in drug development and polymer science (S. D. Ganesh et al., 2016).

Polymer and Nanocomposite Hydrogel Development

Research into the swelling behavior of poly(N-cyclohexylacrylamide-co-acrylamide/AMPSNa) gold nanocomposite hydrogels highlights the significance of N-cyclohexyl-N-(2-oxoethyl)acrylamide derivatives in material science. These studies have revealed that such hydrogels exhibit increased swelling with higher sodium 2-acrylamido-2-methylpropanesulfonate content, indicating their potential use in applications requiring moisture absorption or controlled release mechanisms. The incorporation of gold nanoparticles within these hydrogels suggests further exploration in biomedical applications, such as drug delivery systems and wound healing materials (E. Kayalvizhy & P. Pazhanisamy, 2016).

Advanced Material Applications

The synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions demonstrate the compound's versatility in addressing industrial challenges. By exploring the corrosion inhibition properties of synthetic acrylamide derivatives on copper, this research has opened avenues for the development of more effective and environmentally friendly corrosion inhibitors, which are crucial in extending the lifespan of metal structures and components in various industrial sectors (Ahmed Abu-Rayyan et al., 2022).

Copolymerization and Chemical Properties Exploration

Studies on the copolymerization of N-(cyclohexen-1-yl)acrylamide with various vinyl monomers have provided insight into the reactivity ratios and chemical behavior of N-cyclohexyl-N-(2-oxoethyl)acrylamide derivatives. Understanding these chemical properties is fundamental in designing polymers with specific characteristics and functionalities, which can be applied across a broad spectrum of technologies, from advanced coatings to novel biomaterials (T. V. Raskulova et al., 2002).

properties

IUPAC Name |

N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFWNDXJPGGXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731298 | |

| Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-(2-oxoethyl)acrylamide | |

CAS RN |

1035229-42-5 | |

| Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)

![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)

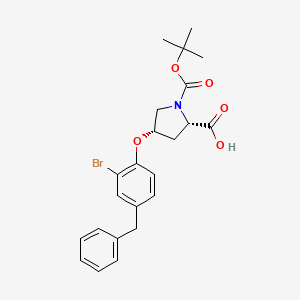

![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)